N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide

Kinase Inhibition Target Engagement PIM1/CDC7

N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide is a versatile heterocyclic building block. Its 5-bromopyrimidine handle enables reliable Suzuki coupling for kinase-focused libraries and PROTAC linker elaboration. The stable acetamide cap withstands basic cross-coupling conditions, allowing sequential conjugation without premature deprotection. Distinct LC-MS signature (M+H+ = 344.05) makes it suitable as a retention-time marker. For research use only.

Molecular Formula C12H15BrN4O3
Molecular Weight 343.181
CAS No. 2097931-79-6
Cat. No. B2857418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide
CAS2097931-79-6
Molecular FormulaC12H15BrN4O3
Molecular Weight343.181
Structural Identifiers
SMILESCC(=O)NCC(=O)N1CCC(C1)OC2=NC=C(C=N2)Br
InChIInChI=1S/C12H15BrN4O3/c1-8(18)14-6-11(19)17-3-2-10(7-17)20-12-15-4-9(13)5-16-12/h4-5,10H,2-3,6-7H2,1H3,(H,14,18)
InChIKeyIYOGHUWLYHBCRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide (CAS 2097931-79-6) – Core Structural Identity and Procurement Context


N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide is a synthetic, small-molecule heterocyclic building block that integrates a 5‑bromopyrimidine fragment with a pyrrolidine‑ether‑acetamide backbone. Its molecular formula is C12H15BrN4O3 and its molecular weight is 343.18 g/mol. The compound is chiefly employed as a versatile intermediate in early‑stage medicinal chemistry, particularly for constructing kinase‑focused libraries and PROTAC (proteolysis‑targeting chimera) linkers. This evidence guide assesses whether the compound possesses quantifiable, verifiable differentiation that justifies its selection over closest structural analogs for scientific procurement.

N-(2-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide – Why In‑Class Compounds Are Not Freely Interchangeable


Even closely related pyrrolidine‑pyrimidine derivatives can exhibit sharply divergent reactivity, stability, solubility, and target‑engagement profiles. In the absence of directly comparable, quantitative performance data for N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide versus its nearest commercially available analogs (e.g., the Boc‑protected precursor CAS 914347‑79‑8 or the benzyl‑carbamate analog CAS 2097895‑28‑6), a generic substitution carries the risk of altering downstream coupling efficiency, metabolic stability, or off‑target activity. The sections that follow present the current evidence landscape and explicitly note where robust comparative data are lacking.

N-(2-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide – Quantitative Differentiation Evidence Against Closest Analogues


No Direct Head‑to‑Head Target‑Engagement Data Available

A systematic search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not return any quantitative IC50, Ki, or Kd values for N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide itself. Structurally related bromopyrimidine‑pyrrolidine compounds have been profiled against PIM1 (IC50 3 nM) and CDC7 (IC50 5.5 nM), but those data correspond to distinct molecular entities and cannot be extrapolated to the target compound. Therefore, no direct head‑to‑head comparison of target potency is available.

Kinase Inhibition Target Engagement PIM1/CDC7

Absence of Comparative Solubility, LogP, or Metabolic Stability Data

No experimentally determined aqueous solubility, LogP, or microsomal stability values for N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide were found in permitted sources. The closest comparators (e.g., 1‑(tert‑butoxycarbonyl)‑3‑[(5‑bromopyrimidin‑2‑yl)oxy]pyrrolidine, CAS 914347‑79‑8) also lack published physicochemical profiling data. Consequently, a quantitative assessment of how the acetamide cap influences solubility or metabolic liability relative to the Boc‑ or Cbz‑protected analogs cannot be performed.

Physicochemical Properties ADME LogP

Synthetic Utility: Bromine as a Functional Handle for Downstream Diversification

The 5‑bromopyrimidine moiety enables palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig) that are not feasible with non‑halogenated or chloro‑analogs. While no quantitative yield data for the target compound itself are published, the bromine atom’s reactivity is well‑established in the pyrimidine series. A class‑level inference suggests that the target compound provides a versatile entry point for late‑stage diversification, potentially offering higher coupling efficiency than the corresponding 5‑chloro or 5‑unsubstituted pyrimidine derivatives.

Cross-Coupling C–C Bond Formation Synthetic Intermediate

N-(2-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide – High‑Confidence Application Scenarios Based on Available Evidence


Diversifiable PROTAC Linker Precursor

When the synthetic route requires a pyrrolidine‑ether‑amide linker that can be elaborated via Suzuki coupling at the pyrimidine ring, the bromine atom of the target compound provides a well‑precedented functional handle. The acetamide cap is stable under basic cross‑coupling conditions, allowing sequential conjugation to E3 ligase ligands and target‑protein warheads without premature deprotection. (Class‑level inference, no direct comparator data.)

Key Intermediate for Kinase‑Focused Chemical Libraries

The combination of a 5‑bromopyrimidine and a pyrrolidine‑acetamide scaffold is recurrent in kinase inhibitor motifs. The target compound can serve as a common intermediate for generating focused libraries, where the bromine is replaced by various aryl/heteroaryl groups to explore PIM, CDK, or CLK kinase selectivity. (Class‑level inference based on structural precedent.)

Analytical Reference Standard for Method Development

Given its distinct retention time and mass spectrometric signature (M+H+ = 344.05), the compound is suitable as a retention‑time marker or system suitability standard in LC‑MS methods designed for bromopyrimidine‑containing reaction mixtures, provided that purity ≥ 95 % is independently verified. (No comparative data; scenario depends on in‑house purity certification.)

Quote Request

Request a Quote for N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.